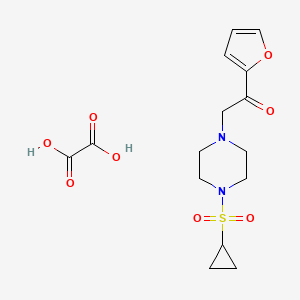

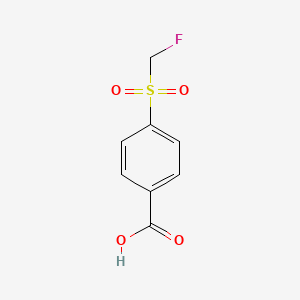

![molecular formula C16H13N3 B2879187 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline CAS No. 238420-46-7](/img/structure/B2879187.png)

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have shown potent antimicrobial activity against bacteria and fungi . For example, 6,8-dichloro analog with 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one and 6,8-dibromo analog of 3-[benzothiadiazoleimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one have been shown to be potent antimicrobial agents .

Antifungal Activity

Quinazoline derivatives also exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-Inflammatory Activity

These compounds have demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.

Anticonvulsant Activity

Quinazoline derivatives have shown anticonvulsant activity . This means they could potentially be used in the treatment of seizure disorders.

Anti-HIV Activity

Some quinazoline derivatives have shown activity against the Human Immunodeficiency Virus (HIV) . This suggests they could be used in the development of new antiretroviral drugs.

Anticancer Activity

Quinazoline derivatives have demonstrated anticancer properties . This makes them potential candidates for the development of new cancer therapies.

Analgesic Activity

These compounds have also shown analgesic (pain-relieving) properties . This suggests they could be used in the development of new pain management drugs.

Anti-Parkinsonism Activity

Quinazoline derivatives have shown potential in the treatment of Parkinson’s disease . This suggests they could be used in the development of new treatments for this condition.

Mechanism of Action

Target of Action

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in gene expression and DNA repair. Quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . They also target histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins, thereby inhibiting their function . This interaction leads to changes in the chromatin structure, affecting gene expression and potentially leading to cell death in certain types of cells .

Biochemical Pathways

The inhibition of histone methyltransferase and histone deacetylases affects the methylation and acetylation status of histones . These modifications are key regulators of gene expression, and their disruption can lead to changes in the expression of genes involved in cell growth and survival

Pharmacokinetics

Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline’s action are likely to be dependent on the specific cell type and the expression of its target proteins. In general, the inhibition of histone modifying enzymes can lead to changes in gene expression, potentially inducing cell death in cancer cells .

properties

IUPAC Name |

6-ethylbenzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-2-15-17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)19(15)16/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUBCDANAQGKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

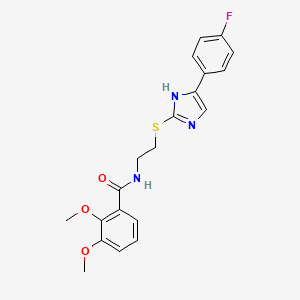

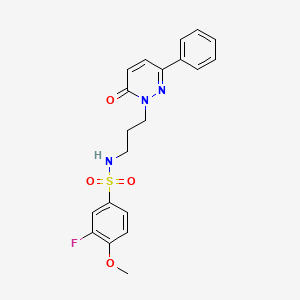

![N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2879106.png)

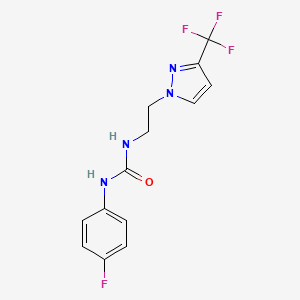

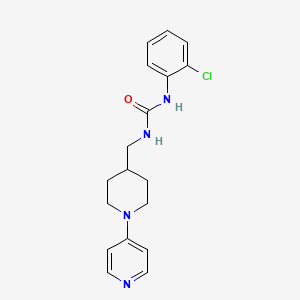

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2879109.png)

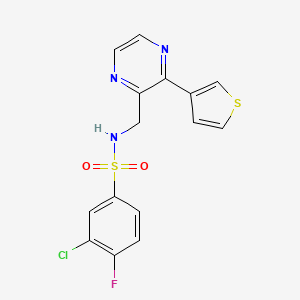

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)

![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

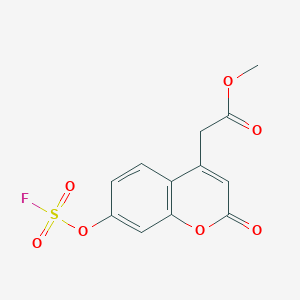

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)